Triglycine

Catalog No.
S748889
CAS No.
556-33-2
M.F
C6H11N3O4
M. Wt
189.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triglycine

CAS Number

556-33-2

Product Name

Triglycine

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13)

InChI Key

XKUKSGPZAADMRA-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)NCC(=O)O)N

Solubility

0.31 M
58.5 mg/mL at 25 °C

Synonyms

diglycyl-glycine, GGG peptide, Gly-Gly-Gly, glycyl-glycyl-glycine, triglycine, triglycine sulfate

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)O)N

Infrared Detection

TGS boasts unique pyroelectric properties, meaning it generates a voltage proportional to the rate of change in temperature it experiences. This characteristic makes it exceptionally well-suited for detecting infrared radiation, a form of electromagnetic radiation with longer wavelengths than visible light.

When infrared radiation strikes a TGS crystal, it is absorbed and converted into heat. This heat causes a slight change in the crystal's temperature, leading to a corresponding change in its voltage output. This voltage change can then be measured and analyzed to obtain information about the intensity and the specific wavelengths of the incident infrared radiation.

Deuterated triglycine sulfate (DTGS), a form of TGS with improved sensitivity, is widely employed as the main component in infrared detectors []. These detectors find extensive use in various scientific research applications, including:

  • Material characterization: Identifying the chemical composition and functional groups present in materials by analyzing their infrared absorption spectra [].
  • Environmental monitoring: Detecting and measuring various pollutants, such as greenhouse gases and volatile organic compounds, in the atmosphere [].
  • Biomedical research: Studying the structure and function of biological molecules, such as proteins and lipids, using infrared spectroscopy techniques [].

Crystal Engineering and Materials Science

Beyond infrared detection, TGS crystals exhibit interesting ferroelectric properties. This means they possess a spontaneous electric polarization that can be reversed by applying an external electric field.

Research in crystal engineering and materials science explores the potential of TGS and related compounds for various applications, such as:

  • Development of new sensors: Utilizing the TGS crystal's ability to convert temperature changes into voltage signals for various sensing applications [].
  • Piezoelectric materials: Investigating the potential of TGS for generating electricity when subjected to mechanical stress, similar to piezoelectric materials [].
  • Non-linear optics: Exploring the possibility of using TGS crystals in non-linear optical applications, where light interacts with the material to produce new frequencies [].
Origin and Significance

Triglycine is not naturally abundant but can be synthesized in the laboratory. Due to its simple structure, consisting solely of glycine, the smallest amino acid, it serves as a model compound for studying protein structure, function, and peptide interactions []. Additionally, recent research suggests potential roles for Triglycine in the nervous system and as an antioxidant, with further investigation ongoing in its applications for diseases like cancer, diabetes, and neurodegeneration [].


Molecular Structure Analysis

Key Features

Triglycine has a linear chain structure with three amide groups (CONH2) connected by methylene (-CH2-) groups. The terminal ends have an amino group (NH2) at one end and a carboxyl group (COOH) at the other. This structure allows for hydrogen bonding between adjacent peptide bonds, contributing to its conformational stability [].

Notable Aspects

The simplicity of Triglycine's structure, with only glycine as its building block, makes it a versatile model for studying peptide-protein interactions and protein folding mechanisms. The presence of multiple amide groups allows for hydrogen bonding, a crucial factor in protein structure and function [].


Chemical Reactions Analysis

Synthesis

Triglycine can be synthesized through various methods, including peptide coupling reactions. A common approach involves the reaction of glycine with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, followed by reaction with another glycine molecule. This process is repeated to form the tripeptide [].

Balanced Chemical Equation (example):

H2N-CH2-COOH (Glycine) + DCC → H2N-CH2-C(O)-N=C=N-DCC → H2N-CH2-C(O)-NH-CH2-COOH (Glycine-Glycine) + DCC (urea)
Decomposition

Triglycine can undergo hydrolysis under acidic or basic conditions, breaking the peptide bonds between the glycine units. This process is catalyzed by enzymes called peptidases and results in the formation of individual glycine molecules.

Other Relevant Reactions

Triglycine can participate in various reactions typical of peptides, including acylation, alkylation, and metal binding. These reactions are dependent on the specific experimental conditions and research goals [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available due to its decomposition upon heating.
  • Boiling Point: Not applicable as Triglycine decomposes before reaching boiling point.
  • Solubility: Highly soluble in water due to the presence of polar amino and carboxyl groups [].
  • Stability: Relatively stable in aqueous solutions at neutral pH but can decompose under acidic or basic conditions.
Biological Role

Triglycine has been shown to act as a neurotransmitter in the central nervous system, potentially playing a role in synaptic transmission and neuronal function []. Research also suggests antioxidant properties, possibly contributing to protection against cellular damage []. The specific mechanisms underlying these actions are still under investigation.

Interaction with Other Compounds

Triglycine can interact with various biomolecules through hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions are crucial for its potential roles in biological systems [].

Physical Description

Solid

XLogP3

-3.6

LogP

-2.68 (LogP)
-2.68

Melting Point

246°C

UNII

CVK73ZDQ8B

Sequence

GGG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

556-33-2

Wikipedia

Triglycine

Dates

Modify: 2023-08-15

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